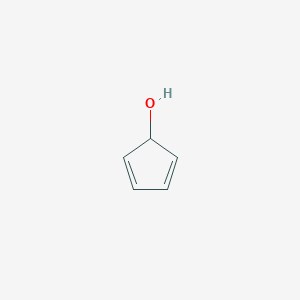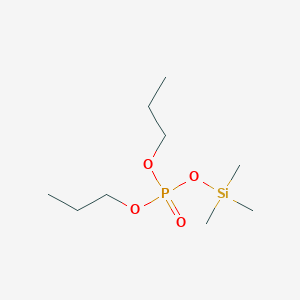
(3-Phenylprop-2-en-1-ylidene)propanedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenylprop-2-en-1-ylidene)propanedial is an organic compound characterized by its unique structure, which includes a phenyl group attached to a prop-2-en-1-ylidene moiety and a propanedial backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylprop-2-en-1-ylidene)propanedial typically involves the Knoevenagel condensation reaction. This reaction is performed by reacting an aldehyde or ketone with an active methylene compound in the presence of a base. For instance, the reaction between cinnamaldehyde and acetylacetone in the presence of a base like pyrrolidine can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Knoevenagel condensation reaction remains a fundamental approach, and modifications to this method can be applied to scale up the production for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
(3-Phenylprop-2-en-1-ylidene)propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
(3-Phenylprop-2-en-1-ylidene)propanedial has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (3-Phenylprop-2-en-1-ylidene)propanedial involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function and activity. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or activation .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamaldehyde: Shares a similar structure with a phenyl group and an aldehyde functional group.
Benzylideneacetone: Contains a phenyl group attached to a carbonyl group through a double bond.
Chalcones: Characterized by the presence of a phenyl group and an α,β-unsaturated carbonyl system.
Uniqueness
(3-Phenylprop-2-en-1-ylidene)propanedial is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties.
Propiedades
| 82700-53-6 | |
Fórmula molecular |
C12H10O2 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-cinnamylidenepropanedial |
InChI |
InChI=1S/C12H10O2/c13-9-12(10-14)8-4-7-11-5-2-1-3-6-11/h1-10H |
Clave InChI |
GIXCGWXEJXGIQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=C(C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B14434363.png)


![2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14434379.png)
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-3-methyl-](/img/structure/B14434405.png)
